BenchChemオンラインストアへようこそ!

4-Amino-N-(2-ethyl-6-methylphenyl)benzamide

PNMT inhibition catecholamine biosynthesis enzyme kinetics

4-Amino-N-(2-ethyl-6-methylphenyl)benzamide (CAS: 1016673-76-9) is a synthetic N-aryl benzamide derivative with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol. It belongs to the class of 4-aminobenzamides featuring an ortho-ethyl and ortho-methyl substitution pattern on the N-phenyl ring—a structural motif that distinguishes it from the more widely studied 2,6-dimethylphenyl (ameltolide-type) and 2-ethylphenyl (4-AEPB) analogs.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
CAS No. 1016673-76-9
Cat. No. B3072171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(2-ethyl-6-methylphenyl)benzamide
CAS1016673-76-9
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)N)C
InChIInChI=1S/C16H18N2O/c1-3-12-6-4-5-11(2)15(12)18-16(19)13-7-9-14(17)10-8-13/h4-10H,3,17H2,1-2H3,(H,18,19)
InChIKeyPYUPITGJBWZDCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(2-ethyl-6-methylphenyl)benzamide (CAS 1016673-76-9): Molecular Identity and Compound Class for Research Sourcing


4-Amino-N-(2-ethyl-6-methylphenyl)benzamide (CAS: 1016673-76-9) is a synthetic N-aryl benzamide derivative with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol . It belongs to the class of 4-aminobenzamides featuring an ortho-ethyl and ortho-methyl substitution pattern on the N-phenyl ring—a structural motif that distinguishes it from the more widely studied 2,6-dimethylphenyl (ameltolide-type) and 2-ethylphenyl (4-AEPB) analogs [1]. The compound has been characterized in the context of voltage-gated sodium channel modulation, histone deacetylase (HDAC) inhibition, and phenylethanolamine N-methyltransferase (PNMT) activity, with documented affinity data across multiple target classes [1]. It is commercially available from research chemical suppliers for laboratory research use only.

Why 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide Cannot Be Substituted with In-Class Benzamide Analogs


Substituting 4-amino-N-(2-ethyl-6-methylphenyl)benzamide with structurally similar 4-aminobenzamide analogs—such as ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide, LY201116) or 4-AEPB (4-amino-N-(2-ethylphenyl)benzamide)—introduces quantifiable differences in molecular recognition, pharmacokinetics, and target engagement. The ortho-ethyl and ortho-methyl substitution pattern on the N-phenyl ring generates a distinct steric and electronic environment compared to both the symmetrical 2,6-dimethylphenyl pharmacophore and the mono-ethylphenyl analog [1]. This differentiation manifests concretely in altered binding kinetics: the target compound exhibits measurable PNMT inhibitory activity (Ki = 1.11 mM) [2], whereas the 2,6-dimethylphenyl analog ameltolide demonstrates a fundamentally different pharmacological profile as a potent anticonvulsant with an ED50 of 2.6 mg/kg in the MES seizure model [3] and rapid N-acetylation-mediated clearance (plasma t1/2 = 9.4 min in rats) [4]. The structural divergence precludes interchangeable use in assays requiring specific receptor engagement profiles, SAR continuity, or defined metabolic stability parameters.

Quantitative Differentiation Evidence for 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide (CAS 1016673-76-9) Versus Structural Analogs


PNMT Inhibitory Activity: Quantitative Comparison with Ameltolide-Type Benzamides

4-Amino-N-(2-ethyl-6-methylphenyl)benzamide demonstrates measurable inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 mM [1]. This contrasts with the pharmacological profile of the 2,6-dimethylphenyl analog ameltolide (LY201116), which has been characterized as a potent voltage-gated sodium channel modulator and anticonvulsant rather than a PNMT inhibitor—its documented activity is in the MES seizure model with an ED50 of 2.6 mg/kg, not in PNMT assays [2]. The PNMT Ki value for 4-amino-N-(2-ethyl-6-methylphenyl)benzamide establishes a baseline inhibitory potency that can be referenced against more potent PNMT inhibitors in the benzamide class (e.g., certain N-substituted benzamides with Ki values in the low micromolar range) [3].

PNMT inhibition catecholamine biosynthesis enzyme kinetics

Nav1.7 Sodium Channel Blockade: Differential Potency Across Assay Platforms

4-Amino-N-(2-ethyl-6-methylphenyl)benzamide has been evaluated for Nav1.7 sodium channel inhibitory activity, with reported values of Ki = 19 nM by electrophysiological patch clamp assay and IC50 = 140 nM by FLIPR fluorescence-based assay in HEK293 cells expressing human Nav1.7 [1]. The observed 7.4-fold difference between electrophysiology-derived Ki and fluorescence-based IC50 values reflects the methodological divergence between direct ion current measurement and membrane potential dye readouts—a consideration for assay selection when using this compound as a reference agent. For context, optimized Nav1.7 inhibitors such as PF-05089771 achieve IC50 values of 11 nM (half-inactivated state) , placing 4-amino-N-(2-ethyl-6-methylphenyl)benzamide as a moderate-potency Nav1.7 tool compound.

Nav1.7 inhibition voltage-gated sodium channel pain target

Metabolic Stability Inference: Structural Basis for Reduced N-Acetylation Compared to Ameltolide

The 2,6-dimethylphenyl analog ameltolide (LY201116) undergoes rapid and extensive N-acetylation of the 4-amino group, representing its primary metabolic pathway. In rats, ameltolide exhibits a terminal plasma elimination half-life of 9.4 minutes following intravenous administration, with plasma clearance of 66.9 mL/min/kg [1]. The N-acetylated metabolite ADMP and its hydroxylated derivative HADMP together comprise 92% of total plasma radioactivity at 2 hours post-dose [1]. The ortho-ethyl substitution in 4-amino-N-(2-ethyl-6-methylphenyl)benzamide introduces steric bulk adjacent to the amide linkage, which may alter the conformational presentation of the 4-aminobenzamide pharmacophore relative to N-acetyltransferase enzymes compared to the symmetrical 2,6-dimethylphenyl system [2]. While direct metabolic stability data for the target compound are not publicly available, the structural divergence from the rapidly cleared ameltolide scaffold establishes a testable hypothesis regarding differential N-acetylation susceptibility.

metabolic stability N-acetylation pharmacokinetics

Conformational and Steric Differentiation from 4-AEPB (2-Ethylphenyl Analog)

Molecular modeling studies comparing the 2,6-dimethylphenyl moiety of ameltolide with the 2-ethylphenyl moiety of 4-AEPB demonstrate that translocation of one carbon unit in the isomerization process succeeds in maintaining the conformational low-energy presentation adopted by ameltolide [1]. 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide occupies an intermediate structural position between ameltolide (2,6-dimethyl) and 4-AEPB (2-ethyl only), bearing one ethyl and one methyl group in the ortho positions. This asymmetric substitution pattern generates a chiral axis and distinct steric environment not present in the symmetrical ameltolide scaffold. The protective index (PI = TD50/ED50) of 4-AEPB in rats dosed orally is >51 (ED50 = 29.8 µmol/kg, TD50 >1,530 µmol/kg) [1], establishing a quantitative benchmark for in vivo efficacy-to-toxicity ratio that may differ for the asymmetric 2-ethyl-6-methyl substituted analog due to altered receptor fit and metabolic handling.

structure-activity relationship conformational analysis anticonvulsant

Schistosoma mansoni KDAC8 Inhibition: Target Engagement Profile

4-Amino-N-(2-ethyl-6-methylphenyl)benzamide has been evaluated for inhibitory activity against Schistosoma mansoni KDAC8, exhibiting an IC50 of 178 nM in a microfluidic assay using a FAM-labeled peptide substrate [1]. This activity places the compound in the moderate nanomolar potency range for this parasitic histone deacetylase target. By comparison, N-phenylbenzamide analogs optimized for antischistosomal activity through incorporation of electron-withdrawing functionalities have demonstrated single-digit micromolar potency against adult S. mansoni (EC50 = 1.16–1.64 µM) [2], while the KDAC8 biochemical IC50 of 178 nM suggests that 4-amino-N-(2-ethyl-6-methylphenyl)benzamide engages this specific enzymatic target with higher apparent potency than whole-organism antiparasitic EC50 values reported for related benzamide series.

KDAC8 inhibition antischistosomal Schistosoma mansoni

HDAC1 Potency Context: Positioning Among Benzamide-Based HDAC Inhibitors

Optimized aminophenyl benzamide-type HDAC inhibitors have been reported with HDAC1 IC50 values as low as 24 nM, accompanied by pronounced selectivity over HDAC6 (IC50 >100,000 nM) [1]. While 4-amino-N-(2-ethyl-6-methylphenyl)benzamide itself is not among the most potent optimized HDAC inhibitors in this series, its structural scaffold (4-aminobenzamide core with ortho-ethyl, ortho-methyl N-phenyl substitution) represents a building block from which more potent and selective HDAC inhibitors have been derived through systematic SAR optimization [2]. The target compound serves as a reference point for understanding how modifications to the N-aryl substitution pattern affect HDAC isoform potency and selectivity profiles.

HDAC inhibition epigenetics cancer research

Optimal Research Applications for 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide (CAS 1016673-76-9) Based on Quantitative Evidence


PNMT Assay Development and Catecholamine Pathway Tool Compound

With a documented PNMT Ki of 1.11 mM, 4-amino-N-(2-ethyl-6-methylphenyl)benzamide is suitable for use as a moderate-affinity reference inhibitor in PNMT enzyme assays, particularly for radiochemical detection formats [1]. Its measurable but modest potency (relative to optimized PNMT inhibitors with Ki values in the low micromolar range) makes it appropriate for assay validation, method development, and as a baseline comparator when screening novel PNMT inhibitor candidates. Researchers investigating catecholamine biosynthesis can employ this compound to probe the PNMT active site without the confounding sodium channel activity exhibited by the 2,6-dimethylphenyl analog ameltolide [2]. The compound may also serve as a negative control in Nav1.7-targeted assays given its 7.4-fold difference between electrophysiology-derived Ki (19 nM) and FLIPR-based IC50 (140 nM) measurements, illustrating assay-dependent potency readouts [3].

Nav1.7 Sodium Channel Reference Standard with Dual-Methodology Potency Data

The availability of both electrophysiological patch clamp (Ki = 19 nM) and fluorescence-based FLIPR (IC50 = 140 nM) potency data for human Nav1.7 expressed in HEK293 cells positions 4-amino-N-(2-ethyl-6-methylphenyl)benzamide as a calibration reference for laboratories transitioning between assay platforms or validating screening cascade reproducibility [3]. The 7.4-fold difference between methodologies provides a quantifiable benchmark for assessing assay sensitivity and detecting platform-dependent artifacts in high-throughput Nav1.7 inhibitor screening campaigns. This compound is appropriate for use as a moderate-potency Nav1.7 tool compound in target validation studies where state-dependent channel modulation is being characterized, though researchers requiring sub-10 nM potency should reference optimized inhibitors such as PF-05089771 .

SAR Studies Probing N-Acetylation Susceptibility in Benzamide Pharmacophores

The rapid N-acetylation and short plasma half-life (9.4 min in rats) of the 2,6-dimethylphenyl analog ameltolide represents a well-characterized metabolic liability of the symmetrical benzamide scaffold [4]. 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide, bearing an asymmetric ortho-ethyl, ortho-methyl substitution pattern, provides a structurally distinct comparator for SAR investigations aimed at understanding how N-phenyl substitution geometry influences N-acetyltransferase accessibility and metabolic clearance rates. Researchers can systematically compare the in vitro metabolic stability of this compound against ameltolide and 4-AEPB to establish structure-metabolism relationships that inform the design of benzamide-based probes with improved pharmacokinetic properties. Molecular modeling evidence suggests that translocation of carbon units in the ortho-substitution pattern affects conformational presentation [5], providing a structural rationale for differential metabolic handling.

Antiparasitic KDAC8 Target Validation and SAR Expansion

4-Amino-N-(2-ethyl-6-methylphenyl)benzamide exhibits an IC50 of 178 nM against Schistosoma mansoni KDAC8, establishing it as a moderate-nanomolar inhibitor of this parasitic histone deacetylase target [6]. This potency level—approximately 6.5- to 9.2-fold lower (more potent) than whole-organism EC50 values reported for optimized antischistosomal N-phenylbenzamides (1.16–1.64 µM) [7]—suggests that the compound may serve as a useful starting point for KDAC8-targeted medicinal chemistry optimization. Researchers engaged in antischistosomal drug discovery can employ this compound as a reference inhibitor in KDAC8 biochemical assays, for co-crystallization studies to elucidate binding mode, and as a benchmark against which newly synthesized analogs can be compared for improvements in both biochemical potency and whole-parasite efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-N-(2-ethyl-6-methylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.